N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a synthetic organic compound that features a benzoxazole ring, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chlorobenzoic acid, under dehydrating conditions.
Piperidine Ring Introduction: The piperidine ring is introduced by reacting the benzoxazole derivative with 4-piperidone under reductive amination conditions.
Cyclopropanesulfonamide Formation: The final step involves the reaction of the piperidine-benzoxazole intermediate with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazole ring, potentially opening the ring structure under strong reducing conditions.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzoxazole ring is known to interact with various biological targets, potentially affecting pathways involved in neurotransmission or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- N-[1-(5-bromo-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- N-[1-(5-methyl-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Uniqueness
N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the presence of the chlorine atom on the benzoxazole ring, which can influence its electronic properties and reactivity. This chlorine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S/c16-10-1-4-14-13(9-10)17-15(22-14)19-7-5-11(6-8-19)18-23(20,21)12-2-3-12/h1,4,9,11-12,18H,2-3,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNVFZSKXHFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.